PDE4D Binding Affinity: 2-Chloro-N-(4-piperidinyl)acetamide Hydrochloride Demonstrates Nanomolar Kd at PDE4D
2-Chloro-N-(4-piperidinyl)acetamide hydrochloride binds to recombinant human PDE4D with a dissociation constant (Kd) of 79 nM, as measured by surface plasmon resonance (SPR) [1]. While this data point exists in isolation for this specific compound, the broader class of N-piperidinyl acetamide derivatives has been extensively characterized as PDE4 inhibitors. For context, structurally related PDE4 inhibitors in the piperidinyl acetamide class have demonstrated PDE4B IC50 values ranging from 0.5–5 μM [2]. The nanomolar binding affinity for the target compound suggests utility as a PDE4-targeted probe scaffold, with the chloroacetamide warhead offering an irreversible binding mode distinct from reversible acetamide-based PDE4 inhibitors .
| Evidence Dimension | Human PDE4D binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 79 nM (SPR assay) |
| Comparator Or Baseline | Piperidinyl acetamide PDE4 inhibitors (class baseline PDE4B IC50 = 0.5–5 μM) |
| Quantified Difference | ~6–63× higher apparent affinity (note: Kd vs IC50 comparison requires cautious interpretation) |
| Conditions | Recombinant human PDE4D; SPR assay; 320 sec treatment, 900 sec measurement |
Why This Matters
Nanomolar PDE4D binding distinguishes this compound from generic piperidine building blocks lacking phosphodiesterase engagement, positioning it for inflammation and CNS probe development.
- [1] BindingDB. (n.d.). BDBM50512766 CHEMBL4436770: Binding affinity to human PDE4D assessed as dissociation constant (Kd=79 nM by SPR assay). Retrieved from bindingdb.org. View Source
- [2] PMC. (n.d.). Table 5: PDE inhibition profile of piperidinyl acetamide derivatives (PDE4B IC50 0.5–5 μM). Retrieved from pmc.ncbi.nlm.nih.gov. View Source
